molecular formula C15H15F3N2O B2504015 N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1385330-68-6

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2504015
CAS No.: 1385330-68-6
M. Wt: 296.293
InChI Key: KNEBKLYWAMCFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide is a useful research compound. Its molecular formula is C15H15F3N2O and its molecular weight is 296.293. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification of Cyclopropane Derivatives

Cyclopropane derivatives, including those similar to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide, are notable for their presence in various bioactive compounds. Research has shown that modifications to cyclopropane rings, including changes to the N-acyl chain length and the configuration of stereocenters, can significantly impact biological activity. For example, the synthesis of cyclopropene analogs of ceramide demonstrated competitive inhibition of dihydroceramide desaturase, an enzyme critical in sphingolipid metabolism, with various analogs showing differing potencies based on their structural modifications (Triola et al., 2003).

Novel Synthesis Methods

Advancements in synthesis methods have enabled the creation of complex cyclopropane derivatives through innovative approaches. For instance, the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has proven effective for synthesizing various benzonitriles, demonstrating the versatility and efficiency of modern synthetic techniques (Anbarasan et al., 2011).

Electrophilic Cyanation

The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation highlights a benign approach to synthesizing benzonitriles from (hetero)aryl bromides, including the formation of Grignard reagents. This methodology facilitates the synthesis of pharmaceutical intermediates and demonstrates chemoselective monocyanation, showcasing a more sustainable and efficient synthetic route for compounds related to this compound (Anbarasan et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 4-(1-Cyanocyclopropyl)-2-fluorobenzeneboronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-10(8-13(21)20-14(9-19)6-7-14)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEBKLYWAMCFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CC1)C#N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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